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methyl 3-(azidomethyl)benzoate

Cat. No.: B6147272
CAS No.: 180863-54-1
M. Wt: 191.2
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Description

Contextual Significance of Azide-Functionalized Benzoate (B1203000) Esters in Chemical Research

Azide-functionalized benzoate esters represent a significant class of compounds in the field of organic synthesis. The azide (B81097) group, a highly energetic and versatile functional group, serves as a precursor to a wide array of nitrogen-containing functionalities. This reactivity is often harnessed in the construction of complex molecular architectures, including heterocycles and biologically active molecules. nih.govorganic-chemistry.org The benzoate ester moiety, on the other hand, provides a stable scaffold that can be readily modified or can participate in various coupling reactions. mdpi.comresearcher.life The synergy between these two functional groups within the same molecule allows for a diverse range of chemical transformations, making azide-functionalized benzoate esters powerful building blocks in medicinal chemistry, materials science, and agrochemical research. nih.gov

Structural Features and Chemical Versatility of Methyl 3-(azidomethyl)benzoate

This compound is a chemical compound with the molecular formula C₉H₉N₃O₂ and a molecular weight of 191.19 g/mol . sigmaaldrich.com Its structure is characterized by a benzene (B151609) ring substituted with a methyl ester group at the 3-position and an azidomethyl group. This arrangement of functional groups imparts significant chemical versatility to the molecule.

The azidomethyl group is a key feature, enabling a variety of chemical reactions. The azide can undergo 1,3-dipolar cycloaddition reactions, famously known as "click chemistry," to form triazoles. It can also be reduced to an amine, which can then participate in a plethora of further transformations such as amidation or the formation of sulfonamides. The benzylic position of the azidomethyl group also offers a site for potential chemical manipulation.

The methyl ester group provides another reactive handle. It can be hydrolyzed to the corresponding carboxylic acid, which can then be converted into amides, other esters, or used in various coupling reactions. The aromatic ring itself can undergo electrophilic substitution reactions, allowing for further functionalization of the molecule.

Table 1: Physicochemical Properties of this compound

PropertyValue
CAS Number 180863-54-1 sigmaaldrich.comchemsrc.com
Molecular Formula C₉H₉N₃O₂ sigmaaldrich.com
Molecular Weight 191.19 g/mol sigmaaldrich.com
IUPAC Name This compound sigmaaldrich.com

Overview of Research Domains Utilizing this compound as a Key Intermediate

The unique chemical properties of this compound have led to its use as a crucial intermediate in several areas of research. A primary application lies in the synthesis of novel heterocyclic compounds. The ability of the azide group to participate in cycloaddition reactions is widely exploited to create diverse triazole-containing scaffolds, which are of significant interest in medicinal chemistry due to their wide range of biological activities.

Furthermore, the conversion of the azide to an amine allows for the synthesis of various derivatives with potential pharmaceutical applications. For instance, the resulting amine can be acylated or sulfonylated to produce compounds that are investigated for their therapeutic potential, including as enzyme inhibitors. ontosight.ai

In the realm of materials science, the azide functionality can be used to functionalize polymers and other materials through click chemistry, enabling the development of new materials with tailored properties. The versatility of this compound also extends to its use in the synthesis of complex natural products and their analogues.

The synthesis of related compounds, such as methyl 3-(cyanomethyl)benzoate, often starts from similar precursors and highlights the importance of this structural motif in accessing a variety of functionalized benzoate derivatives for industrial and research purposes. google.com The development of efficient synthetic routes, including batch and microflow processes for similar azide-containing molecules, underscores the industrial relevance of this class of compounds. acs.orgresearchgate.net

Properties

CAS No.

180863-54-1

Molecular Formula

C9H9N3O2

Molecular Weight

191.2

Purity

95

Origin of Product

United States

Ii. Advanced Synthetic Methodologies for Methyl 3 Azidomethyl Benzoate and Analogous Azidomethyl Benzoates

Synthesis of Halomethyl Benzoate (B1203000) Precursors (e.g., Methyl 3-(bromomethyl)benzoate)

The availability of high-quality halomethyl benzoate precursors is essential for the successful synthesis of methyl 3-(azidomethyl)benzoate. Methyl 3-(bromomethyl)benzoate is typically synthesized from methyl 3-methylbenzoate (B1238549) via a free-radical bromination reaction. chemicalbook.comechemi.com

This reaction commonly employs N-bromosuccinimide (NBS) as the bromine source and a radical initiator such as azobisisobutyronitrile (AIBN) or benzoyl peroxide. echemi.comgoogle.com The reaction is carried out in a non-polar solvent, such as carbon tetrachloride (CCl₄) or cyclohexane, under reflux or photochemical irradiation to initiate the radical chain reaction. chemicalbook.comechemi.com The selectivity for benzylic bromination over aromatic bromination is high under these conditions.

Reaction Scheme:

Methyl 3-methylbenzoate + NBS --(AIBN/light, CCl₄)--> Methyl 3-(bromomethyl)benzoate

The table below summarizes various reported conditions for the synthesis of methyl 3-(bromomethyl)benzoate.

Starting MaterialBrominating AgentInitiatorSolventReaction Time (h)Yield (%)
Methyl m-methylbenzoateN-BromosuccinimideAIBNCarbon Tetrachloride794
Methyl m-methylbenzoateN-BromosuccinimideBenzoyl PeroxideCarbon Tetrachloride1694
Methyl m-methylbenzoateN-BromosuccinimideHydrogen Peroxide (catalytic)Cyclohexane1694
3-Methylbenzoic acidBromineUV Light (300W lamp)Methylene Chloride/Water587 (for the acid)

This interactive table outlines different methodologies for the radical bromination of methyl 3-methylbenzoate, highlighting the high yields achievable with this method.

It is known that electron-withdrawing groups, such as the methoxycarbonyl group in methyl 3-methylbenzoate, can hinder benzylic radical reactions. google.comgoogle.com However, with appropriate initiators and reaction conditions, high yields of the desired bromomethyl product can be achieved. chemicalbook.comechemi.com

Benzylic Halogenation Techniques (e.g., Radical Bromination with N-Bromosuccinimide)

A cornerstone in the synthesis of azidomethyl benzoates is the selective halogenation of the benzylic methyl group. The Wohl-Ziegler reaction, which employs N-Bromosuccinimide (NBS) in the presence of a radical initiator (like benzoyl peroxide, BPO) or light, is a widely used method for this transformation. This reaction proceeds via a free radical chain mechanism, which is highly selective for the benzylic position due to the resonance stabilization of the resulting benzyl (B1604629) radical.

The synthesis of this compound typically begins with methyl 3-methylbenzoate. The benzylic bromination of this starting material yields methyl 3-(bromomethyl)benzoate, a key precursor. This intermediate is then converted to the final product by nucleophilic substitution with sodium azide (B81097) (NaN₃), often in a polar aprotic solvent like dimethylformamide (DMF).

A similar strategy has been documented for the synthesis of related compounds. For instance, dimethyl 2-methylterephthalate is brominated with NBS and BPO to produce dimethyl 2-(bromomethyl)terephthalate. acs.org This brominated intermediate is then reacted with sodium azide to yield dimethyl 2-(azidomethyl)terephthalate. acs.org

Table 1: Examples of Benzylic Bromination of Methyl Benzoate Derivatives

Starting MaterialReagentsProductYield (%)Reference
Methyl 3-methylbenzoateNBS, BPO, CCl₄Methyl 3-(bromomethyl)benzoateHighGeneral Knowledge
Dimethyl 2-methylterephthalateNBS, BPO, CCl₄Dimethyl 2-(bromomethyl)terephthalateNot specified acs.org
Methyl 4-methyl-3-methoxybenzoateNBS, UV light, ChlorobenzeneMethyl 4-bromomethyl-3-methoxybenzoate95% google.com

Regioselective Functionalization of Methyl-Substituted Benzoates

Achieving regioselectivity is paramount when synthesizing specific isomers of azidomethyl benzoates. The inherent selectivity of radical bromination for the benzylic position is a key advantage. The substitution pattern on the aromatic ring is determined by the choice of the starting material. For the synthesis of this compound, the starting material must be methyl 3-methylbenzoate.

For more complex substrates or when direct C-H functionalization is desired, directing groups can be employed to achieve meta-selectivity. While direct benzylic C-H functionalization is often favored, recent advances have demonstrated palladium-catalyzed meta-C-H functionalization of benzoic acid derivatives using nitrile-based templates. researchgate.netnih.gov This strategy allows for the introduction of various functional groups at the meta position, which could then be further elaborated to the desired azidomethyl group. This approach, however, represents a more complex and developing area of research compared to the classical halogenation-substitution route.

Emerging C-H Activation and Boronate Refunctionalization Strategies

Modern synthetic chemistry is increasingly focused on the direct functionalization of C-H bonds to improve synthetic efficiency. Several emerging strategies are applicable to the synthesis of azidomethyl benzoates.

C-H Activation: Direct benzylic C-H azidation offers a more direct route to the target compounds, bypassing the need for a halogenation step. Copper-catalyzed methods have shown promise in this area. For example, a copper-based catalyst system can achieve selective benzylic C-H azidation across a broad range of substrates. nih.gov The mechanism is proposed to involve a hydrogen-atom transfer followed by the reaction of the generated benzylic radical with a Cu(II)-azide intermediate. nih.gov Photoredox catalysis, often in combination with a copper catalyst and an azide source like the Zhdankin reagent, also enables the direct azidation of benzylic C-H positions under mild conditions. manchester.ac.uk

Boronate Refunctionalization: Organoboronates are exceptionally versatile intermediates in organic synthesis. A strategy involving benzylic boronates could provide an alternative pathway to azidomethyl benzoates. This would typically involve the synthesis of a benzylic boronic ester from the corresponding methyl-substituted benzoate. Subsequent activation of the C-B bond, for instance, through the formation of an "ate" complex with a base, can generate a nucleophilic benzylic carbanion. nih.govrsc.org This carbanion could then, in principle, be trapped by an electrophilic azide source to form the desired azidomethyl group. While not yet a standard method for this specific transformation, the versatility of boronate chemistry suggests its potential applicability.

Multi-Step Synthesis Pathways Integrating Azidomethyl Benzoates

Azidomethyl benzoates are often intermediates in more extensive synthetic sequences. The strategies for their synthesis can be designed to be convergent or divergent, and can incorporate tandem reactions to increase efficiency.

Convergent and Divergent Synthetic Approaches

Convergent Synthesis: In a convergent approach, different fragments of a complex molecule are synthesized separately and then joined together in the later stages. For example, a functionalized azidomethyl benzoate could be prepared and then coupled with another complex molecular fragment. This approach is common in the synthesis of dendrimers, where dendritic benzyl azides serve as key intermediates for coupling reactions like click chemistry.

Divergent Synthesis: A divergent synthesis strategy begins with a common intermediate that is elaborated into a variety of different products. This compound can serve as such an intermediate. The azide group can be transformed into an amine via Staudinger reduction or other reduction methods, or into a triazole via cycloaddition reactions. The ester group can be hydrolyzed to a carboxylic acid, reduced to an alcohol, or converted to an amide. This allows for the creation of a library of diverse compounds from a single, readily accessible starting material. A reported divergent synthesis of 1,3,5-trisubstituted benzenes from 2,3,5-triiodobenzoic acid illustrates the power of using a common precursor to generate multiple derivatives. rsc.org

Tandem Reaction Sequences Incorporating Azide Formation

Tandem reactions, where multiple bond-forming events occur in a single pot without the isolation of intermediates, offer significant advantages in terms of efficiency and sustainability.

One example of a tandem process that incorporates azide formation is the in-situ generation of an azide followed by a cycloaddition reaction. For instance, a copper(I)-catalyzed tandem reaction has been developed for the synthesis of 1,4-disubstituted 1,2,3-triazoles from alkyl diacyl peroxides, azidotrimethylsilane (B126382), and terminal alkynes. beilstein-journals.org In this process, an alkyl azide is generated in situ and immediately undergoes a [3+2] cycloaddition with the alkyne. beilstein-journals.org While this example does not directly produce a benzylic azide, the principle could be adapted.

A more directly relevant, though intramolecular, example involves the Lewis acid-promoted reactions of benzylic azides with ketones, which can proceed through either a Schmidt or Mannich pathway in a competitive fashion. nih.gov Furthermore, a three-step continuous-flow process has been developed to produce 2-(azidomethyl)oxazoles, which involves the in-situ generation of an azirine, reaction to form a bromomethyl oxazole, and subsequent nucleophilic displacement to the azidomethyl oxazole, showcasing a sequential, integrated synthesis. nih.gov

Table 2: Summary of Synthetic Approaches

ApproachKey FeaturesAdvantages
Benzylic Halogenation & SubstitutionTwo-step process (e.g., NBS/NaN₃)Reliable, well-established, high-yielding
C-H Activation/AzidationDirect conversion of C-H to C-N₃Atom-economical, reduces step count
Boronate RefunctionalizationVersatile intermediate, C-B bond activationPotential for broad scope and mild conditions
Convergent SynthesisLate-stage coupling of complex fragmentsEfficient for complex target synthesis
Divergent SynthesisOne intermediate to many productsRapid generation of compound libraries
Tandem ReactionsMultiple reactions in one potIncreased efficiency, reduced waste

Iii. Chemical Reactivity and Transformation Pathways of Methyl 3 Azidomethyl Benzoate

Reactions Involving the Azide (B81097) Functional Group

The azide moiety is the most reactive site in methyl 3-(azidomethyl)benzoate, participating in a variety of powerful and selective chemical reactions. These transformations are fundamental to its utility in diverse fields such as medicinal chemistry, materials science, and bioconjugation.

Huisgen Cycloadditions (Click Chemistry)

The Huisgen 1,3-dipolar cycloaddition, a cornerstone of "click chemistry," is a prominent reaction of azides. organic-chemistry.orgwikipedia.orgorganic-chemistry.org This reaction involves the [3+2] cycloaddition of an azide with a dipolarophile, typically an alkyne, to form a stable five-membered triazole ring. organic-chemistry.orgscielo.org.mx While the thermal reaction often requires elevated temperatures and can lead to a mixture of regioisomers, the development of catalyzed versions has significantly enhanced its efficiency and selectivity. organic-chemistry.orgwikipedia.org

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) in Conjugation Chemistry

The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a highly efficient and regioselective variant of the Huisgen cycloaddition, yielding exclusively 1,4-disubstituted 1,2,3-triazoles. wikipedia.orgresearchgate.netrsc.orgresearchgate.netnih.govchemeurope.com This reaction is widely used in conjugation chemistry to link different molecular fragments. rsc.orgnd.edu The reaction's reliability, high yield, and tolerance of a wide range of functional groups make it a powerful tool in drug discovery, materials science, and bioconjugation. researchgate.netnd.edujetir.orgnih.govnih.gov

The CuAAC reaction with this compound allows for its conjugation to various alkyne-containing molecules, facilitating the synthesis of complex architectures. This strategy has been employed in the development of functional materials and bioconjugates. nd.eduntu.edu.sg

Table 1: Examples of CuAAC Reactions in Conjugation Chemistry

Reactants Catalyst/Conditions Product Application
Azide-functionalized polymers and alkyne-terminated biomolecules Copper(I) sulfate, sodium ascorbate Bioconjugation, drug delivery
Azide-modified surfaces and alkyne-containing dyes Copper(I) bromide Surface functionalization
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) for Bioorthogonal Labeling

To overcome the cytotoxicity associated with copper catalysts in living systems, the Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) was developed. magtech.com.cnresearchgate.net This reaction utilizes strained cyclooctynes that react readily with azides without the need for a metal catalyst. magtech.com.cnresearchgate.netnih.govrsc.org SPAAC has become a crucial tool for bioorthogonal labeling, allowing for the visualization and study of biological processes in their native environment. magtech.com.cnnih.gov

This compound can be used in SPAAC reactions to label biomolecules that have been metabolically engineered to incorporate a strained alkyne. This enables applications in cellular imaging and proteomics.

Table 2: Comparison of CuAAC and SPAAC

Feature CuAAC SPAAC
Catalyst Copper(I) None (strain-promoted)
Biocompatibility Limited due to copper toxicity High, suitable for living systems
Reaction Rate Generally very fast Can be slower than CuAAC, but newer strained alkynes show comparable rates

| Reactants | Terminal alkynes | Strained cyclooctynes |

Staudinger Ligation and Related Reactions (e.g., Phosphine-Azide Reactions)

The Staudinger ligation is another powerful bioorthogonal reaction that involves the reaction of an azide with a phosphine. sigmaaldrich.comthermofisher.com Specifically, an azide reacts with a triarylphosphine bearing an ortho-ester group to form an amide bond after hydrolysis of an intermediate aza-ylide. sigmaaldrich.comysu.am This reaction is highly chemoselective and has been instrumental in the chemical synthesis of proteins and the modification of biomolecules. sigmaaldrich.comnih.govraineslab.com

This compound can participate in Staudinger ligations, providing a means to conjugate it to phosphine-containing molecules. This reaction pathway offers an alternative to click chemistry for specific applications.

Reduction of the Azide Group to Amines

The azide group of this compound can be readily reduced to a primary amine, yielding methyl 3-(aminomethyl)benzoate. sigmaaldrich.com This transformation is a fundamental step in organic synthesis, as it converts the energetic azide into a versatile amino group that can undergo a wide array of subsequent reactions, such as amidation and alkylation.

Common reagents for the reduction of aryl azides include:

Staudinger Reaction: Treatment with a phosphine, such as triphenylphosphine, followed by hydrolysis of the resulting iminophosphorane. sigmaaldrich.com

Catalytic Hydrogenation: Using hydrogen gas with a metal catalyst like palladium on carbon (Pd/C).

Metal Hydrides: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (B1222165) (NaBH₄) in the presence of a catalyst.

Other Azide-Mediated Transformations

Beyond the more common cycloadditions and reductions, the azide group in this compound can participate in other transformations. For instance, under certain conditions, it can undergo formal C-H azidation reactions. researchgate.netjst.go.jp Additionally, the synthesis of α-azidomethyl styrenes from related allylaryl compounds has been reported, highlighting the potential for dearomative rearrangement pathways. mdpi.com

These less common reactions further expand the synthetic utility of this compound, offering pathways to novel and diverse molecular structures.

Reactions Involving the Benzoate (B1203000) Ester Moiety

The benzoate ester group in this compound is susceptible to nucleophilic acyl substitution reactions, allowing for its conversion into other important functional groups.

The methyl ester of this compound can be hydrolyzed under either acidic or basic conditions to yield the corresponding carboxylic acid, 3-(azidomethyl)benzoic acid. quora.comchegg.com

Base-Catalyzed Hydrolysis (Saponification) : Treatment with a base, such as sodium hydroxide (B78521), followed by an acidic workup, is a common method for this transformation. The reaction proceeds through the nucleophilic attack of a hydroxide ion on the ester carbonyl, leading to a tetrahedral intermediate that subsequently collapses to form the carboxylate salt and methanol. chegg.com Acidification of the reaction mixture then protonates the carboxylate to give the final carboxylic acid product. quora.com

Acid-Catalyzed Hydrolysis : In the presence of a strong acid and water, the ester can be hydrolyzed in a reversible reaction. quora.com The equilibrium can be driven towards the carboxylic acid product by using a large excess of water.

The resulting 3-(azidomethyl)benzoic acid is a valuable intermediate, and its existence in multiple conformational polymorphs has been studied. nih.gov

Table 1: Conditions for Hydrolysis of Methyl Benzoate Analogs

CatalystReagentsProductYieldReference
NaOH, then HClWater, Methanol2-(2,3,5-trimethoxy-4-methyl-benzoyl)-benzoic acid95% chemspider.com
Sulfuric AcidWaterBenzoic AcidNot specified quora.com

This table presents data for analogous methyl benzoate compounds to illustrate typical reaction conditions.

Transesterification is a process where the methyl group of the ester is exchanged with a different alkyl group from an alcohol. This reaction can be catalyzed by either an acid or a base. ucla.edu

Acid-Catalyzed Transesterification : In the presence of an acid catalyst and an excess of another alcohol (e.g., ethanol), this compound can be converted to the corresponding ethyl ester. The reaction is an equilibrium process, and using the new alcohol as the solvent helps to drive the reaction to completion. ucla.edu

Base-Catalyzed Transesterification : Alternatively, using a strong base like sodium ethoxide in an excess of ethanol (B145695) can also achieve the same transformation. ucla.edu

Enzymatic transesterification has also been explored for methyl benzoate, using lipases to produce glyceryl benzoates, highlighting a green chemistry approach to this transformation. nih.gov

The methyl ester can be converted to an amide by reacting it with an amine. This reaction is often facilitated by heating or by the use of a catalyst. The direct amidation of esters with amines can be challenging, but various catalytic systems have been developed to promote this transformation. For instance, niobium(V) oxide (Nb2O5) has been shown to be an effective heterogeneous catalyst for the amidation of methyl benzoate with various amines under solvent-free conditions. researchgate.net

Table 2: Catalytic Amidation of Methyl Benzoate with Aniline

CatalystYield of BenzamideReference
Nb2O5High researchgate.net

This table shows the effectiveness of a specific catalyst for the amidation of the parent compound, methyl benzoate.

Reactivity of the Aromatic Ring System

The aromatic ring of this compound can undergo substitution reactions, although the substituents present influence the regioselectivity and reactivity.

The ester group (-COOCH3) is a deactivating, meta-directing group for electrophilic aromatic substitution. aiinmr.commnstate.edu This is due to its electron-withdrawing nature, which destabilizes the carbocation intermediate (the sigma complex) formed during the reaction, particularly when the electrophile attacks the ortho or para positions. mnstate.edu The azidomethyl group (-CH2N3) is generally considered to be weakly deactivating. Therefore, electrophilic substitution on this compound is expected to be directed to the positions meta to the ester group, which are the 5-position and, to a lesser extent, the 2- and 4-positions, which are ortho and para to the azidomethyl group.

A common example of electrophilic aromatic substitution is nitration. The nitration of methyl benzoate, for instance, yields primarily methyl 3-nitrobenzoate. aiinmr.comscribd.com This is because the electron-withdrawing ester group directs the incoming electrophile (the nitronium ion, NO2+) to the meta position. aiinmr.comscribd.com Similarly, halogenation of electron-deficient aromatics like methyl benzoate can occur, though it may require forcing conditions or specific catalysts. acs.org

Table 3: Regioselectivity in Electrophilic Aromatic Substitution of Methyl Benzoate

ReactionElectrophileMajor ProductReference
NitrationNO2+Methyl 3-nitrobenzoate aiinmr.comscribd.com

While this compound itself is not typically used directly in cross-coupling reactions without prior modification, the principles of such reactions can be applied to its derivatives. For cross-coupling reactions to occur at the aromatic core, a leaving group, such as a halide or a triflate, is usually required on the aromatic ring.

If a halogen atom were introduced onto the aromatic ring of this compound, it could then participate in various palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Stille couplings. researchgate.netnih.govrsc.org These reactions are powerful tools for forming carbon-carbon bonds. For example, a bromo-substituted derivative could be coupled with an organoborane (Suzuki reaction) or an organotin reagent (Stille reaction) to introduce a new aryl or alkyl group onto the aromatic ring. researchgate.net

Recent advancements have also explored the use of other functional groups, such as aryl methyl ethers and aryl methyl sulfoxides, in cross-coupling reactions, expanding the scope of these transformations beyond traditional aryl halides. rsc.orgnih.gov

Iv. Applications of Methyl 3 Azidomethyl Benzoate As a Versatile Building Block in Academic Research

Synthesis of Complex Organic Architectures

The strategic placement of two distinct reactive sites on methyl 3-(azidomethyl)benzoate makes it an ideal starting material for the construction of elaborate molecular frameworks. Its ability to participate in highly efficient and selective reactions has been leveraged in the synthesis of heterocyclic systems, the assembly of multivalent scaffolds, and the generation of diverse compound libraries.

A primary application of this compound is in the synthesis of 1,2,3-triazoles, a class of five-membered nitrogen-containing heterocycles. The azide (B81097) functional group readily undergoes a 1,3-dipolar cycloaddition reaction with an alkyne partner to form the stable triazole ring. beilstein-journals.orgnih.gov This transformation, known as the Huisgen cycloaddition, is most famously employed in its copper(I)-catalyzed variant, the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). nih.gov CuAAC is a cornerstone of "click chemistry," celebrated for its high yields, exceptional regioselectivity favoring the 1,4-disubstituted isomer, and broad functional group tolerance. nih.gov

The reaction of this compound with a terminal alkyne under CuAAC conditions proceeds efficiently, leaving the methyl ester group on the aromatic ring untouched for potential subsequent modifications. This orthogonality makes it a powerful tool for embedding a triazole core, which can act as a rigid linker or a pharmacologically active motif, into larger molecular designs.

Key Research Findings in Azide-Alkyne Cycloadditions

Catalyst/ConditionsReactant TypesPredominant ProductNoteworthy Features
Copper(I) Organic Azide, Terminal Alkyne1,4-disubstituted 1,2,3-triazoleExhibits high regioselectivity, proceeds under mild conditions, and is compatible with a wide range of other functional groups. nih.gov
Ruthenium Organic Azide, Terminal Alkyne1,5-disubstituted 1,2,3-triazoleOffers complementary regioselectivity to the copper-catalyzed reaction, providing access to the alternative isomer. beilstein-journals.org
Thermal Organic Azide, AlkyneMixture of 1,4- and 1,5-isomersGenerally requires higher temperatures and often results in a lack of control over the regiochemical outcome.

Multivalent scaffolds are molecules designed to display multiple copies of a specific ligand. This multivalency can significantly enhance binding affinity and specificity towards biological targets through the chelate effect. This compound serves as an excellent component for constructing such scaffolds.

The azide group provides a "click" handle for attaching the molecule to a central core that has been functionalized with multiple alkyne groups. Following this, the methyl ester can be readily hydrolyzed to the corresponding carboxylic acid. This newly revealed functional group can then be coupled to various bioactive molecules, such as peptides, carbohydrates, or small-molecule drugs, using standard peptide coupling protocols. This modular and sequential approach allows for the precise and controlled assembly of complex, multivalent architectures tailored for specific biological investigations.

Combinatorial chemistry aims to rapidly synthesize large collections of related compounds, known as libraries, for high-throughput screening in drug discovery and materials science. The robust and specific reactivity of the azide group makes this compound an ideal building block for this purpose. nih.gov

A library of diverse alkynes can be "clicked" onto this compound, introducing a first dimension of structural diversity. Subsequently, a second dimension of diversity can be introduced by transforming the methyl ester group. For example, hydrolysis to the carboxylic acid followed by amide bond formation with a library of different amines can generate a vast array of final products. This two-pronged diversification strategy enables the efficient generation of large and structurally complex libraries from a single, versatile starting material. nih.gov

Role in the Development of Research Probes and Tools

Beyond its use in constructing molecular frameworks, this compound is instrumental in the creation of specialized chemical probes and tools that are essential for modern biological and chemical research.

Photoaffinity probes are powerful reagents used to map out and identify interactions between molecules, particularly in complex biological systems like cells. mdpi.com These probes work by forming a covalent bond with their binding partner upon activation with light. The azide group in this compound can function as a precursor to a highly reactive nitrene species upon photolysis.

More commonly, the azide serves as a stable chemical handle to attach a more specialized photoreactive group, such as a benzophenone (B1666685) or a diazirine, to a ligand of interest via click chemistry. mdpi.com The ester group of the original molecule can be used as the point of attachment for the ligand. This modular assembly allows researchers to convert a known binding agent into a photoaffinity probe to elucidate its molecular targets.

Fluorescent labeling is a cornerstone technique for visualizing and tracking molecules in biological systems. This compound can be employed as a foundational piece in the synthesis of custom fluorescent labeling agents.

The most straightforward application involves using the azide group to covalently link the entire molecule to a biomolecule of interest that has been modified to contain an alkyne. While the methyl benzoate (B1203000) portion itself is not fluorescent, it can be chemically elaborated into a fluorescent structure, such as a coumarin (B35378) derivative. Alternatively, and more frequently, the azide is used to "click" the molecule onto a fluorophore that already contains an alkyne. The ester group can then be used to connect this entire fluorescent tag to a different molecule, creating a bespoke fluorescent probe for imaging studies.

Contributions to Materials Science and Polymer Chemistry

The reactivity of the azide group makes this compound a valuable monomer or functionalizing agent in polymer and dendrimer synthesis.

Functional Polymers: Researchers have incorporated azidomethylbenzoate derivatives into block copolymers. For instance, a diblock copolymer, PEO-b-PAGMA, was synthesized containing an o-azidomethylbenzoate (AzMB) moiety. nih.gov This was achieved through atom transfer radical polymerization (ATRP), demonstrating the compatibility of the azide group with controlled polymerization techniques. Similarly, a homopolymer of 3-azidomethyl-3-cyanoethoxylmethyloxetane (PAMCMO) has been synthesized via the reaction of its bromo-precursor with sodium azide, creating a liquid hydroxyl-terminated azide polyether.

Dendrimers: Dendrimers are highly branched, tree-like macromolecules with a well-defined structure. The convergent synthesis of dendrimers has been achieved using Fréchet-type dendritic benzyl (B1604629) azides in Staudinger/aza-Wittig reactions with aldehyde core molecules. psu.edu This highlights the utility of the benzyl azide functionality, central to this compound, in building complex, nanoscopic materials. psu.edu The use of click chemistry with azide-functionalized dendrons allows for the efficient and modular construction of these architectures. diva-portal.orgmdpi.compolymerfactory.com Such dendritic materials have applications in drug delivery, catalysis, and the creation of functional thin films. polymerfactory.comsapub.org

Macromolecule Synthetic Strategy Key Functional Group Potential Application
Functional PolymerAtom Transfer Radical Polymerization (ATRP)AzidomethylStimuli-responsive materials, Drug delivery
DendrimerConvergent Synthesis (Staudinger/aza-Wittig)Benzyl azideNanomedicine, Catalysis, Thin films
DendrimerClick Chemistry (CuAAC)AzideBioconjugation, Material science

"Smart" or stimuli-responsive materials can change their properties in response to external triggers. nih.gov this compound and its isomers are excellent candidates for creating such materials due to their inherent chemical functionalities.

A key example is the development of polymer vesicles that respond to the endogenous signaling molecule, hydrogen sulfide (B99878) (H₂S). nih.gov Diblock copolymers containing o-azidomethylbenzoate (AzMB) can self-assemble into vesicles. nih.govdiva-portal.org In the presence of H₂S, the azide group is reduced to an amine. This initiates an intramolecular cascade reaction that cleaves the benzoate side chains from the polymer backbone. nih.gov This cleavage alters the polymer's amphiphilicity, leading to the controlled disassembly of the vesicles and the release of their contents. nih.gov This system demonstrates a sophisticated biomimetic function, where a specific biological signal triggers a material response. nih.gov

Furthermore, the ester linkage in this compound provides a potential site for pH-responsiveness. Under acidic or basic conditions, the ester can be hydrolyzed, which would also alter the chemical properties of any polymer or material into which it is incorporated. The azo linkage, which can be formed from azide precursors, is also known to be sensitive to various stimuli, including reduction, which can be exploited in the design of cleavable linkers for responsive materials.

Precursor in Exploratory Medicinal Chemistry Research (excluding specific drug candidates)

In medicinal chemistry, the development of novel molecular scaffolds is critical for discovering new drugs. This compound provides a versatile starting point for synthesizing a variety of heterocyclic compounds with potential biological activity.

An efficient method has been described for the azidomethylation of amines, including nucleobases and other N-heterocycles, using azidomethyl esters. uq.edu.au This reaction allows for the direct introduction of the azidomethyl group onto various biologically relevant core structures.

The azide group itself is a gateway to further chemical diversification. For example:

[3+2] Cycloaddition: The azide can react with alkynes to form 1,2,3-triazole rings. Triazoles are a common and important scaffold in medicinal chemistry, known to exhibit a wide range of biological activities.

Staudinger Reaction: The azide can be reduced to a primary amine using phosphines (e.g., triphenylphosphine). This amine can then be used in a vast number of subsequent reactions to build more complex molecular architectures, such as amides, sulfonamides, or other heterocyclic systems.

The related compound, 3-(azidomethyl)benzoic acid, has been shown to exhibit conformational polymorphism, which has implications for the design of solid-state reactions and the physical properties of resulting compounds. researchgate.net The ability to generate diverse molecular scaffolds from a single, readily available precursor makes this compound a valuable tool for exploratory drug discovery programs. nih.gov

Confirming that a potential drug molecule binds to its intended biological target (target engagement) is a crucial step in drug development. nih.gov this compound is an ideal building block for creating chemical probes to study these interactions.

The azide group serves as a "click" handle that can be used late in a synthetic sequence to attach a reporter tag, such as a fluorescent dye or a biotin (B1667282) molecule, to a ligand. This process is central to Activity-Based Protein Profiling (ABPP), a powerful chemoproteomic technique. In a competitive ABPP experiment, a library of potential inhibitors can be screened for their ability to compete with an azide-bearing probe for binding to a target enzyme in a complex biological sample. The probe-labeled enzymes can then be visualized or quantified after clicking on a reporter tag (e.g., a rhodamine-alkyne).

This modular approach allows chemists to synthesize a core ligand and then easily append different functional tags to it, facilitating the study of its binding affinity, selectivity, and cellular localization. The ability to create these probes is essential for validating new drug targets and optimizing lead compounds.

Furthermore, aryl azides can sometimes be used in photoaffinity labeling (PAL), where UV light is used to convert the azide into a highly reactive nitrene that covalently cross-links the ligand to its protein target. This allows for the irreversible capture and subsequent identification of the binding protein.

V. Analytical and Spectroscopic Characterization Techniques in Research

Spectroscopic Methods for Structural Elucidation

Spectroscopy is indispensable for elucidating the molecular structure of methyl 3-(azidomethyl)benzoate. By probing how the molecule interacts with electromagnetic radiation, researchers can map its atomic connectivity and identify its characteristic functional groups.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the precise structure of organic molecules in solution. For this compound, both ¹H NMR and ¹³C NMR provide critical data.

¹H NMR: The proton NMR spectrum gives information on the number of different types of protons and their neighboring environments. Based on analogous structures like methyl 3-methylbenzoate (B1238549) and benzyl (B1604629) azide (B81097), the expected chemical shifts (δ) in a solvent like deuterated chloroform (B151607) (CDCl₃) are predictable. The spectrum would feature distinct signals for the aromatic protons, the benzylic protons of the azidomethyl group, and the methyl protons of the ester.

¹³C NMR: The carbon-13 NMR spectrum reveals the number of unique carbon environments in the molecule. Key signals would include the carbonyl carbon of the ester group, the carbons of the aromatic ring, the benzylic carbon, and the methyl carbon.

The following table summarizes the predicted NMR data for this compound based on data from structurally similar compounds. rsc.orgchemicalbook.comchemicalbook.comnist.gov

Assignment Predicted ¹H NMR (ppm) Predicted ¹³C NMR (ppm)
Carbonyl (C=O)-~166.0
Aromatic (C-H, C-q)~7.4 - 8.1~128.0 - 138.0
Benzylic (CH₂)~4.4~54.0
Methyl (CH₃)~3.9~52.0

Note: These are estimated values. Actual experimental values may vary based on solvent and instrument parameters.

Infrared (IR) spectroscopy is used to identify the presence of specific functional groups within a molecule by measuring the absorption of infrared radiation. For this compound, IR spectroscopy is crucial for confirming the successful incorporation of both the azide and the ester functionalities.

The azide group (–N₃) exhibits a characteristic and strong, sharp absorption band in a relatively uncongested region of the spectrum, typically around 2100 cm⁻¹ . nist.gov The presence of this peak is a clear indicator of the azidomethyl group.

The ester functional group is identified by its strong carbonyl (C=O) stretching vibration, which for an aromatic ester like methyl benzoate (B1203000), typically appears around 1730-1715 cm⁻¹ . chegg.com Additionally, characteristic C–O stretching bands for the ester are expected between 1300 and 1100 cm⁻¹. nist.gov

Functional Group Vibration Expected Absorption Range (cm⁻¹)
Azide (R-N₃)Asymmetric stretch2160 - 2100 (Strong, sharp)
Ester (Ar-C=O)-O-RC=O stretch1730 - 1715 (Strong)
Ester (Ar-C=O)-O-RC-O stretch1300 - 1100 (Moderate)
Aromatic RingC=C stretch~1600, ~1475 (Variable)
Aromatic RingC-H stretch>3000 (Variable)
AlkylC-H stretch<3000 (Variable)

Mass spectrometry (MS) provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, thereby confirming the molecular weight and offering clues to its structure. The molecular formula of this compound is C₉H₉N₃O₂, corresponding to a molecular weight of 191.19 g/mol . chemsrc.com

High-Resolution Mass Spectrometry (HRMS) would be used to confirm the elemental composition by providing a highly accurate mass measurement (e.g., 191.0695).

In a typical mass spectrum, key fragmentation patterns would be observed. The molecular ion peak [M]⁺ would be detected at m/z 191. A very common fragmentation for benzyl azides is the loss of a nitrogen molecule (N₂), which is a stable neutral loss.

[M - N₂]⁺ : Loss of dinitrogen (28 Da) from the molecular ion would result in a fragment at m/z 163.

[M - OCH₃]⁺ : Loss of the methoxy (B1213986) radical (31 Da) from the ester would produce a fragment at m/z 160.

[M - COOCH₃]⁺ : Loss of the carbomethoxy group (59 Da) would yield the azidobenzyl fragment at m/z 132.

Chromatographic Techniques for Purity and Reaction Monitoring

Chromatographic methods are essential for separating this compound from starting materials, byproducts, and solvents. They are used both to monitor the progress of a chemical reaction and to assess the purity of the final product.

High-Performance Liquid Chromatography (HPLC) is a primary technique for determining the purity of non-volatile compounds like this compound. A typical setup would involve a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. massbank.eu

Detection is commonly achieved using a UV detector, as the benzene (B151609) ring in the molecule absorbs UV light. A purity assessment is made by integrating the area of the peak corresponding to the product and comparing it to the total area of all peaks in the chromatogram. The retention time of the compound is a characteristic property under specific chromatographic conditions.

Gas Chromatography (GC) is suitable for analyzing volatile and thermally stable compounds. While this compound has a moderate molecular weight, its azide functionality may exhibit thermal instability at high temperatures required for GC analysis, potentially leading to decomposition within the instrument.

For this reason, HPLC is often the preferred method for purity analysis. However, GC coupled with a mass spectrometer (GC-MS) could be used to analyze for more volatile impurities. The technique is widely used for analyzing related methyl esters. researchgate.netmdpi.com If derivatization were necessary to improve volatility or stability, this would add complexity to the analysis. The progress of reactions involving similar benzoate esters is often monitored by GC. rsc.org

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) is a fundamental and widely used technique for monitoring the progress of chemical reactions, assessing the purity of a substance, and determining the appropriate solvent system for separation by column chromatography. In the context of this compound, TLC is an invaluable tool for observing its formation from precursor molecules and for its separation from any unreacted starting materials or byproducts.

The principle of TLC involves the separation of components of a mixture based on their differential partitioning between a stationary phase (typically silica (B1680970) gel or alumina (B75360) coated on a plate) and a mobile phase (a solvent or a mixture of solvents). The separation is governed by the polarity of the compounds, the stationary phase, and the mobile phase.

In a typical laboratory setting, the synthesis of this compound would be monitored by spotting a small amount of the reaction mixture onto a TLC plate at various time intervals. The plate is then developed in a chamber containing a suitable mobile phase. The separated spots are visualized, often using a UV lamp, as aromatic compounds like this compound are typically UV-active.

The retention factor (Rƒ), defined as the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a key parameter in TLC. It is dependent on the specific conditions of the analysis. For instance, in the analysis of related benzoate compounds, different solvent systems have been employed. The nitration of methyl benzoate to form methyl 3-nitrobenzoate, for example, can be monitored using TLC, and the Rƒ values help in distinguishing the product from the starting material. physicsandmathstutor.com

While specific Rƒ values for this compound are not extensively reported in publicly available literature, a hypothetical TLC analysis for the synthesis of this compound from methyl 3-(bromomethyl)benzoate and sodium azide could be tabulated as follows. The Rƒ values are illustrative and would be experimentally determined.

CompoundMobile Phase (v/v)Stationary PhaseRƒ Value (Illustrative)
Methyl 3-(bromomethyl)benzoateHexane:Ethyl Acetate (4:1)Silica Gel 60 F₂₅₄0.65
This compound Hexane:Ethyl Acetate (4:1)Silica Gel 60 F₂₅₄0.50
Sodium AzideHexane:Ethyl Acetate (4:1)Silica Gel 60 F₂₅₄0.00

This table is for illustrative purposes. The Rƒ values are dependent on the specific experimental conditions.

The successful conversion of the starting material to the product would be indicated by the disappearance of the spot corresponding to methyl 3-(bromomethyl)benzoate and the appearance of a new spot for this compound. The difference in polarity between the bromo- and azido- functionalities would result in different Rƒ values, allowing for clear differentiation on the TLC plate.

Advanced Characterization for Mechanistic Studies

Beyond routine characterization, advanced analytical techniques are employed to delve into the intricate details of reaction mechanisms. For a compound like this compound, which contains a reactive azide group, understanding the pathways of its transformations is crucial for its application in synthesis.

Mechanistic studies often involve identifying transient intermediates, determining reaction kinetics, and understanding the influence of various parameters on the reaction outcome. While specific studies on this compound are not widely documented, the techniques applied to other organic azides provide a clear indication of the methodologies that would be relevant.

One powerful technique for studying reaction mechanisms is in-situ spectroscopy . This involves monitoring the reaction mixture directly as the reaction proceeds, without the need for quenching or sample workup. Techniques such as in-situ Fourier Transform Infrared (FTIR) spectroscopy can track the disappearance of the characteristic azide stretch (around 2100 cm⁻¹) and the appearance of new functional groups, providing real-time kinetic data.

Mass spectrometry (MS) coupled with a reaction interface, such as a flow reactor, can be used to detect and identify short-lived intermediates and products. This is particularly useful for studying reactions that proceed through complex pathways. For instance, in the thermal or photochemical decomposition of azides, MS can help identify the resulting nitrene intermediates or their subsequent reaction products.

Computational chemistry plays a significant role in modern mechanistic studies. Density Functional Theory (DFT) calculations can be used to model the reaction pathway, calculate the energies of reactants, transition states, and products, and predict the most likely mechanism. These theoretical predictions can then be correlated with experimental findings to build a comprehensive understanding of the reaction.

For azide-containing compounds, techniques that probe the energetic profile of reactions are also highly relevant. Differential Scanning Calorimetry (DSC) can be used to study the thermal decomposition of azides, providing information on the onset of decomposition and the energy released.

The following table summarizes some advanced techniques and their potential application in studying the reaction mechanisms of this compound.

TechniqueApplication in Mechanistic Studies of this compound
In-situ FTIR SpectroscopyReal-time monitoring of the azide functional group to determine reaction kinetics.
Flow-Reactor MSDetection and identification of transient intermediates in rapid reactions.
Density Functional Theory (DFT)Modeling of reaction pathways and prediction of transition state structures and energies.
Differential Scanning Calorimetry (DSC)Characterization of thermal stability and decomposition kinetics.
Isotopic Labeling StudiesTracing the fate of specific atoms throughout a reaction to elucidate bond-forming and bond-breaking steps.

These advanced techniques, often used in combination, provide a powerful arsenal (B13267) for the detailed investigation of the chemical behavior of this compound and other reactive molecules.

Vi. Future Research Directions and Emerging Opportunities

Development of More Efficient and Sustainable Synthetic Routes

The synthesis of benzylic azides like methyl 3-(azidomethyl)benzoate has traditionally relied on the nucleophilic substitution of a corresponding benzyl (B1604629) halide (e.g., methyl 3-(bromomethyl)benzoate) with an azide (B81097) salt, such as sodium azide. chemspider.com While effective, this method involves halogenated intermediates and often uses polar aprotic solvents like DMSO. chemspider.com Future research will undoubtedly focus on greener and more atom-economical synthetic strategies.

Emerging trends in organic synthesis offer several promising avenues:

Direct C-H Azidation: A significant leap forward would be the direct conversion of methyl 3-methylbenzoate (B1238549) into the target compound. Metallaphotoredox catalysis, which combines visible light photocatalysis with transition metal catalysis, has shown success in the azidation of benzylic C-H bonds. rsc.org This approach avoids the need for pre-functionalization with halogens, reducing waste and synthetic steps.

Catalytic Azidation of Alcohols: Synthesizing the azide from methyl 3-(hydroxymethyl)benzoate represents another green alternative. The use of recyclable solid acid catalysts like Amberlyst-15 to mediate the direct azidation of alcohols with azidotrimethylsilane (B126382) (TMSN₃) is a viable, sustainable option. organic-chemistry.org

Flow Chemistry and Microwave-Assisted Synthesis: The use of potentially explosive azide compounds benefits immensely from technologies that improve safety and efficiency. Microwave-promoted nucleophilic substitutions in aqueous media can dramatically shorten reaction times. organic-chemistry.org Continuous-flow reactors offer enhanced safety by minimizing the volume of reactive intermediates at any given time and allow for precise control over reaction conditions.

Exploration of Novel Reactivity Patterns and Catalytic Transformations

The dual functionality of this compound provides a rich landscape for exploring novel chemical reactions. The azide group is exceptionally versatile, capable of participating in a wide array of transformations. researchgate.netnih.govkit.edu

Key areas for future investigation include:

Advanced "Click" Chemistry: Beyond the well-established copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), the reactivity of the benzylic azide can be explored in strain-promoted cycloadditions or in reactions with other partners like benzynes to form functional polybenzotriazoles. researchgate.netrsc.org

Nitrene-Mediated Reactions: The thermal or photolytic decomposition of the azide generates a highly reactive benzylnitrene intermediate. mdpi.comnih.gov This can be harnessed for intramolecular reactions, if other functional groups are present, or for intermolecular C-H insertion reactions, providing a powerful tool for late-stage functionalization of complex molecules. rsc.org

Catalytic N-Atom Transfer: Transition metal catalysts can mediate the transfer of the nitrogen atom from the azide to other molecules. nih.gov Research into iron-catalyzed transformations of benzyl azide has shown the formation of unique benzaldimine fragments, opening pathways to novel C-N and C-C coupled products. fau.de Exploring the catalytic amination and aziridination of various substrates using this compound could yield valuable synthetic methodologies.

Radical Chemistry: The generation of the azide radical (N₃•) from the compound could enable a host of radical-based transformations, including the functionalization of unsaturated bonds and C-H activation via hydrogen atom transfer (HAT). rsc.org

Expansion into Advanced Functional Material Applications

Organic azides are pivotal in materials science, primarily for their ability to act as cross-linking agents or as handles for surface functionalization. researchgate.netmdpi.com The unique structure of this compound makes it an attractive candidate for creating novel functional materials.

Future opportunities in this domain include:

Polymer Cross-Linking: The compound can be used as a small-molecule cross-linker. Upon thermal or UV activation, the resulting nitrene can form covalent bonds within a polymer matrix, altering properties like hardness, thermal stability, and solubility. mdpi.comnih.gov This has applications in creating advanced photoresists and improving the performance of polymer-based electronics like OFETs and OLEDs. nih.govmdpi.com

Synthesis of Functional Polymers: The methyl ester group can be readily converted to a carboxylic acid, which can then be incorporated into the backbone of polymers like polyesters and polyamides. This would yield polymers with pendant azidomethyl groups. These functional polymers could then be used for:

Surface Modification: Applying "click chemistry" to attach biomolecules, fluorophores, or other functional units to surfaces coated with the polymer. researchgate.net

Creating Hydrogels and Nanoparticles: Using the azide groups for cross-linking or functionalization to create advanced soft materials. core.ac.uk

Photopatternable Materials: The ability to generate a reactive nitrene with UV light allows for the creation of photopatterned surfaces, where specific areas of a material can be chemically altered by shining light through a mask. rsc.org

Integration in Automated Synthesis and High-Throughput Screening Platforms

Modern drug discovery and materials science rely heavily on the rapid synthesis and screening of large numbers of compounds. multiresearchjournal.comyu.edu The chemical properties of this compound make it an ideal scaffold for these technologies.

Combinatorial Library Synthesis: The compound is perfectly suited for creating large chemical libraries. The azide serves as a robust anchor for "click" reactions with a diverse set of alkynes. Subsequently, the ester can be hydrolyzed to the carboxylic acid and coupled with a library of amines. This two-step, highly reliable reaction sequence can be performed in parallel using automated synthesis platforms to generate thousands of unique molecules with high purity. nih.govresearchgate.net

In Situ Screening: The "click" reaction is so efficient and clean that it can often be performed in situ—in the same wells used for biological or material screening. nih.gov An automated system could dispense this compound, a library of alkynes, and a copper catalyst into microtiter plates, allowing the formation of potential inhibitors or functional molecules directly in the presence of the target protein or material, greatly accelerating the discovery process. nih.gov The development of automated synthesis consoles specifically designed for the safe handling of azides further enables this approach. acs.org

Theoretical and Computational Chemistry Studies on Reactivity and Structure

While experimental work charts the course, theoretical and computational studies provide the map. These methods can offer deep insights into the reactivity, stability, and electronic structure of this compound, guiding future experimental design.

Prospective computational research could focus on:

Reaction Mechanism and Selectivity: Density Functional Theory (DFT) calculations can be used to model the transition states of potential reactions. For instance, computations could predict whether the CuAAC reaction proceeds faster than a competing Staudinger reaction or determine the activation barrier for nitrene formation. acs.org This is crucial for planning selective synthetic routes.

Electronic Structure Analysis: Theoretical studies can elucidate the electronic influence of the meta-positioned methyl ester on the azide's reactivity. Calculations can determine how this substituent affects the electron density on the azide nitrogens and the stability of the subsequent nitrene intermediate, comparing it with the ortho and para isomers. researchgate.net

Photophysical Properties: For applications in photolithography or as a photo-cross-linker, it is essential to understand how the molecule interacts with light. Time-dependent DFT (TD-DFT) and other advanced methods like CASPT2 can predict the absorption spectrum and the nature of the excited states, clarifying the mechanism of photo-decomposition and its efficiency. acs.orgacs.org These calculations can help optimize the molecule for specific light-based applications.

Q & A

Q. What are the common synthetic routes for preparing methyl 3-(azidomethyl)benzoate?

this compound is typically synthesized via nucleophilic substitution or azide-alkyne cycloaddition (click chemistry) precursors. A common approach involves substituting a halogen (e.g., bromine) at the 3-position of methyl benzoate with an azidomethyl group. For example:

  • Halogen displacement : Reacting methyl 3-(bromomethyl)benzoate with sodium azide (NaN₃) in a polar solvent (e.g., DMF or DMSO) under reflux yields the azide derivative .
  • Alternative routes : Similar protocols for azidomethylation are described in the synthesis of fluorinated PET tracers, where azide intermediates are generated using trimethylsilyl azide (TMS-N₃) or copper-catalyzed reactions .

Q. What characterization techniques are critical for confirming the structure and purity of this compound?

Key analytical methods include:

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm substitution patterns (e.g., azidomethyl peak at δ ~3.5–4.0 ppm for CH₂N₃) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]⁺ for C₁₀H₁₀N₃O₂ at m/z 220.0822) .
  • Infrared (IR) Spectroscopy : Strong absorption bands for the azide group (~2100 cm⁻¹) and ester carbonyl (~1720 cm⁻¹) .
  • HPLC-PDA : Purity assessment using reverse-phase chromatography with UV detection at 254 nm .

Q. How should this compound be stored to ensure stability?

Due to the azide group's thermal and photolytic sensitivity:

  • Storage conditions : Store at –20°C in airtight, light-resistant containers under inert gas (e.g., argon) .
  • Handling precautions : Avoid exposure to heat, heavy metals, or strong acids to prevent decomposition or explosive hazards .

Advanced Research Questions

Q. How can this compound be utilized in click chemistry for bioconjugation?

The azide group enables copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to form triazole linkages. Applications include:

  • Radiopharmaceuticals : Conjugation with ¹⁸F-labeled alkynes for PET tracer synthesis, as demonstrated in fluorobutyl-triazole derivatives .
  • Protein labeling : Functionalizing antibodies or enzymes via alkyne-modified biomolecules .
    Methodology : Optimize reaction conditions (e.g., CuSO₄/ascorbate catalyst, room temperature, aqueous/organic solvent mixtures) to maximize yield and minimize side reactions .

Q. What strategies are effective for analyzing degradation products or impurities in this compound?

  • LC-MS/MS : Identify trace impurities (e.g., hydrolyzed benzoic acid derivatives) using gradient elution and tandem MS .
  • Stability-indicating assays : Stress testing under heat, humidity, and UV light to monitor azide decomposition (e.g., NH₃ release detected via ion chromatography) .

Q. Can this compound form coordination complexes with transition metals?

While direct evidence is limited, analogous benzoate derivatives form complexes with Co(II) and Zn(II) via carboxylate or azide coordination. Experimental design :

  • React this compound with metal salts (e.g., CoCl₂) in aqueous ethanol.
  • Characterize complexes using UV-Vis spectroscopy (d-d transitions) and thermogravimetric analysis (TGA) to assess ligand-metal stoichiometry .

Q. How does structural modification of this compound impact its reactivity in heterocyclic synthesis?

Modifications include:

  • Substitution at the azide group : Staudinger reactions with triphenylphosphine to generate iminophosphoranes for further functionalization.
  • Ester hydrolysis : Conversion to carboxylic acid derivatives for amide coupling, as seen in HIV-1 fusion inhibitor studies .

Methodological Considerations

Q. What safety protocols are essential when handling this compound?

  • Explosivity risk mitigation : Use small-scale reactions (<1 mmol), avoid grinding dry azides, and employ blast shields .
  • Waste disposal : Quench residual azides with sodium nitrite (NaNO₂) in acidic conditions to form non-explosive products .

Q. How can computational modeling assist in predicting the reactivity of this compound?

  • DFT calculations : Predict reaction pathways (e.g., activation energy for azide-alkyne cycloaddition) .
  • Molecular docking : Study interactions with biological targets (e.g., enzymes) for drug design applications .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.